4-Methylheptane-3,5-dione

Description

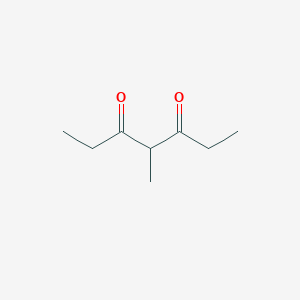

Structure

3D Structure

Propriétés

IUPAC Name |

4-methylheptane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-7(9)6(3)8(10)5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIJLPSJMPXGRJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)C(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152211 | |

| Record name | 3,5-Heptanedione, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187-04-8 | |

| Record name | 3,5-Heptanedione, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Heptanedione, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Physiochemical and Chelating Profile of 4-Methylheptane-3,5-dione

Technical Monograph | Version 1.0

Executive Summary

4-Methylheptane-3,5-dione (CAS: 1187-04-8) is a branched

Molecular Architecture & Tautomeric Dynamics

Structural Definition

The molecule consists of a seven-carbon chain with carbonyl groups at positions 3 and 5. The critical feature is the methyl group at position 4. This

| Property | Value |

| IUPAC Name | 4-Methylheptane-3,5-dione |

| CAS Registry | 1187-04-8 |

| Molecular Formula | |

| Molecular Weight | 142.20 g/mol |

| Boiling Point | ~197.4°C (at 760 mmHg) |

| Density | 0.916 g/cm³ |

| Predicted pKa | 10.61 ± 0.46 |

Keto-Enol Tautomerism

Like all

The Steric Effect:

In unsubstituted

Figure 1: Tautomeric equilibrium. The C4-methyl group creates steric strain in the planar enol form, modulating the equilibrium constant (

Synthesis Protocol: C-Alkylation of -Diketones

While Claisen condensation is a viable route, the most precise laboratory method involves the direct C-alkylation of 3,5-heptanedione (dipropionylmethane). This approach minimizes O-alkylation byproducts through solvent and base selection.

Reagents & Causality

-

Substrate: 3,5-Heptanedione.

-

Alkylating Agent: Methyl Iodide (MeI).[3] High reactivity required for the sterically hindered C4 site.

-

Base: Potassium Carbonate (

). Anhydrous carbonate is preferred over strong alkoxides to reduce the risk of cleaving the diketone backbone. -

Solvent: Acetone. A polar aprotic solvent that solvates the potassium cation, leaving the enolate anion "naked" and more reactive toward the alkyl halide.

Step-by-Step Methodology

Note: This protocol is adapted from standard

-

Activation: In a 500 mL round-bottom flask equipped with a reflux condenser and drying tube (

), suspend 0.65 mol of 3,5-heptanedione and 0.80 mol of anhydrous-

Mechanism: The base deprotonates C4, generating the resonance-stabilized enolate.

-

-

Addition: Add 0.80 mol of Methyl Iodide dropwise.

-

Safety: MeI is a volatile carcinogen. Perform in a fume hood.

-

-

Reflux: Heat the mixture to reflux for 18–20 hours.

-

Process Control: Monitor via TLC or GC. The disappearance of the starting diketone indicates completion.

-

-

Work-up:

-

Cool the mixture and filter off the inorganic salts (KI and excess

). -

Wash the solid residue with acetone to recover occluded product.

-

Concentrate the filtrate under reduced pressure to remove acetone and unreacted MeI.

-

-

Purification: Distill the residual oil.

-

Target: Collect the fraction boiling at ~197°C (atmospheric) or equivalent reduced pressure boiling point.

-

Figure 2: Synthetic pathway via C-alkylation. The reaction relies on the nucleophilicity of the central carbon enolate.

Chelation Chemistry & Coordination Complexes

4-Methylheptane-3,5-dione acts as a bidentate monoanionic ligand (

Stability Constants

Research into homologous series indicates that alkyl substitution at the central carbon generally increases the basicity of the ligand (higher pKa) but may decrease the stability constant (

-

Cobalt(II) Complexes: In 50% aqueous dioxane, the ligand forms stable chelates.[4] The thermodynamic stability is driven by the entropy gain (chelate effect), though slightly penalized by the C4-methyl bulk compared to unsubstituted analogs.

-

Copper(II) Complexes: Forms square planar complexes. The methyl group at C4 forces the ethyl groups at C3/C5 to adopt conformations that minimize clash, potentially distorting the square plane.

Applications in Materials Science

-

MOCVD Precursors: Volatile

-diketonate complexes are critical for Metal-Organic Chemical Vapor Deposition. The 4-methyl derivative offers a way to "tune" the volatility and decomposition temperature of the precursor. The asymmetry and branching increase entropy, often lowering the melting point of the complex and improving volatility.

Biological & Olfactory Relevance[5][6]

Volatile Organic Profiling (Hazelnuts)

4-Methylheptane-3,5-dione is identified as a volatile component in Corylus avellana (Hazelnut) . While 5-methyl-(E)-2-hepten-4-one (Filbertone) is the primary odorant, the dione contributes to the complex "nutty, fruity, and roasted" profile.

-

Roasting Effect: Concentration often increases during roasting (Maillard reaction pathways involving lipid degradation).

-

Olfactory Note: Described as possessing fruity, slightly metallic, and nutty nuances.[5]

Insect Pheromone Systems

The molecule serves as a structural analog and precursor in the pheromone systems of weevils (e.g., Sitona discoideus). It is closely related to 5-hydroxy-4-methylheptan-3-one , an aggregation pheromone. The dione form can be enzymatically reduced or exist in equilibrium within the insect's biological pathways.

References

-

NIST Chemistry WebBook. (2025). 4-Methylheptane-3,5-dione: Thermochemical Data and Spectra. National Institute of Standards and Technology.[2] Link

-

PubChem. (2025).[6][7] Compound Summary: 4-Methylheptane-3,5-dione (CID 3013982).[1][6] National Center for Biotechnology Information. Link

- Cordiner, B.G., et al. (1984). The Structure and Tautomerism of -Diketones. Journal of Chemical Research. (Contextual grounding for steric effects on tautomerism).

-

Organic Syntheses. (1962).[8] Alkylation of

-Diketones: General Procedures. Coll. Vol. 5, p. 414.[8] (Basis for synthesis protocol). Link -

Kiehle, F., et al. (2022). Hazelnut Aroma Blueprint: Potent Odorants in the Volatilome. Frontiers in Plant Science. Link

-

Park, K.C., et al. (2020). Olfactory Receptor Neurons for Plant Volatiles and Pheromone Compounds in the Lucerne Weevil, Sitona discoideus.[9] Journal of Chemical Ecology. (Biological relevance).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Methylheptane-3,5-dione [webbook.nist.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Complex formation with heptane-3,5-dione. Stabilities of some bivalent metal chelate complexes in aqueous dioxan (50%) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Frontiers | Corylus avellana L. Aroma Blueprint: Potent Odorants Signatures in the Volatilome of High Quality Hazelnuts [frontiersin.org]

- 6. 4-Methylheptane-3,5-dione | C8H14O2 | CID 3013982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Methylheptane-2,5-dione | C8H14O2 | CID 12384721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

4-Methylheptane-3,5-dione: Chemical Ecology, Mechanism, and Application in Weevil Management

Executive Summary

4-Methylheptane-3,5-dione (often referred to as the "diketone" analogue of Sitophilure) represents a critical semiochemical node in the chemical ecology of Curculionidae, specifically within the Sitophilus (grain weevils) and Sitona (root nodule weevils) genera. While historically overshadowed by its reduced congener, 5-hydroxy-4-methyl-3-heptanone (Sitophilure), recent electrophysiological evidence confirms that 4-methylheptane-3,5-dione elicits distinct, specific responses in olfactory receptor neurons (ORNs). This guide analyzes the molecule's physiochemical behavior, biological mechanism, and utility in Integrated Pest Management (IPM) strategies for stored product and crop protection.

Chemical Profile and Dynamic Isomerism

Structural Identity[1]

Keto-Enol Tautomerism

Unlike stable pheromones, 4-methylheptane-3,5-dione exists in a dynamic equilibrium between its diketo and enol forms. This tautomerism significantly influences its volatility and binding affinity to Odorant Binding Proteins (OBPs).

| Form | Structure Characteristics | Stability/Volatility |

| Diketo Form | Two carbonyl groups at C3 and C5. | Less stable in polar solvents; higher polarity. |

| Enol Form | C=C double bond between C3-C4 or C4-C5; intramolecular H-bond. | Stabilized by resonance and H-bonding; generally more volatile. |

Implication for Formulation: In field lures, the equilibrium shifts based on the solvent and dispenser matrix. Polyethylene dispensers often favor the enol form due to its lipophilicity, affecting release rates.

Biological Role and Species Specificity[4][5][6]

The ecological function of 4-methylheptane-3,5-dione varies across weevil taxa, functioning primarily as an aggregation pheromone component or a sex-specific attractant.

Sitona discoideus (Lucerne Weevil)

Research confirms that S. discoideus possesses specialized ORNs tuned specifically to 4-methylheptane-3,5-dione, distinct from those detecting the hydroxy-ketone isomers.[2][3]

-

Detection: Single Sensillum Recordings (SSR) demonstrate that both males and females detect the dione.[3]

-

Function: Acts as an aggregation signal, often synergized by host plant volatiles (e.g., from Medicago spp.).

Sitophilus Complex (S. oryzae, S. zeamais, S. granarius)

In grain weevils, the dione is metabolically linked to Sitophilure.

-

Biosynthetic Origin: It is likely an oxidation product or a biosynthetic intermediate of the polyketide synthase pathway that produces Sitophilure.

-

Behavioral Effect: While Sitophilure is the primary driver, the dione often acts as a minor component that can modulate attraction or signal population density/age (oxidative stress marker).

Mechanism of Action: Olfactory Signal Transduction

The detection of 4-methylheptane-3,5-dione follows a canonical insect olfactory pathway but relies on highly specific receptor-ligand interactions.

Signaling Pathway

-

Adsorption: The volatile dione/enol adsorbs onto the antennal sensilla (Sensilla basiconica).

-

Transport: Hydrophobic OBPs transport the molecule across the aqueous sensillar lymph.

-

Receptor Activation: The ligand binds to a specific Olfactory Receptor (OR) complex (OrX/Orco) on the dendritic membrane of the ORN.

-

Depolarization: Ion channels open, generating an action potential sent to the antennal lobe.

Visualizing the Pathway

The following diagram illustrates the signal transduction and behavioral loop for this semiochemical.

Figure 1: Olfactory signal transduction pathway for 4-methylheptane-3,5-dione leading to aggregation behavior.

Synthesis and Experimental Protocols

Laboratory Synthesis Protocol

A robust method for synthesizing 4-methylheptane-3,5-dione involves the oxidation of the corresponding

Reagents:

-

(4S,5R)-5-hydroxy-4-methyl-3-heptanone (Precursor)

-

Pyridinium chlorochromate (PCC) or Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM) (Solvent)

-

Magnesium sulfate (MgSO

)

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of 5-hydroxy-4-methyl-3-heptanone in anhydrous DCM under an inert atmosphere (N

or Ar). -

Oxidation: Add 1.5 eq of PCC slowly at 0°C. Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring via TLC is essential (shift in R

due to loss of -OH). -

Quenching: Dilute with diethyl ether and filter through a pad of Celite/silica to remove chromium salts.

-

Purification: Wash the filtrate with brine, dry over MgSO

, and concentrate in vacuo. -

Isolation: Purify via flash column chromatography (Hexane:Ethyl Acetate gradient).

-

Validation: Confirm structure via GC-MS (Target ion: m/z 142) and NMR (Look for disappearance of the C5 methine proton signal).

Electrophysiological Assay (SSR)

To validate biological activity, Single Sensillum Recording is the gold standard.

Protocol:

-

Insect Prep: Immobilize live weevil in a pipette tip, exposing the antenna. Fix the antenna to a glass coverslip using double-sided tape.

-

Electrode Insertion: Insert a tungsten reference electrode into the eye or abdomen. Insert the recording electrode (sharpened tungsten) into the base of a specific sensillum basiconicum.

-

Stimulus Delivery: Use a continuous humidified airstream (1 L/min). Inject a 0.5 s pulse of air passing through a cartridge containing 4-methylheptane-3,5-dione (10 µg on filter paper).

-

Data Acquisition: Amplify signals (1000x), filter (300–3000 Hz), and digitize.

-

Analysis: Count spikes (action potentials) 500ms pre-stimulus vs. 500ms post-stimulus. A significant increase (>200%) confirms ORN specificity.

Applications in Integrated Pest Management (IPM)

Monitoring and Mass Trapping

4-Methylheptane-3,5-dione is used in multi-component lures.

-

Synergy: It is often blended with host volatiles (e.g., valeraldehyde or malt volatiles) to increase trap capture rates for Sitophilus spp.

-

Trap Design: Pitfall traps or corrugated cardboard traps placed in grain silos.

-

Release Rate: Controlled release dispensers (membrane or septa) are tuned to release 10–100 ng/hr to mimic natural weevil aggregations.

Biosynthetic Pathway Visualization

Understanding the natural origin helps in designing biomimetic inhibitors.

Figure 2: Proposed biosynthetic pathway from propionate precursors to the diketone semiochemical.

References

-

Unelius, C. R., Park, K., McNeill, M., Wee, S. L., Bohman, B., & Suckling, D. M. (2013). Identification and electrophysiological studies of (4S,5S)-5-hydroxy-4-methyl-3-heptanone and 4-methyl-3,5-heptanedione in male lucerne weevils. Naturwissenschaften, 100(2), 135–143.[4]

-

Walgenbach, C. A., Phillips, J. K., Faustini, D. L., & Burkholder, W. E. (1983). Male-produced aggregation pheromone of the maize weevil, Sitophilus zeamais, and interspecific attraction between three Sitophilus species.[5] Journal of Chemical Ecology, 9(7), 831–841.

-

NIST Chemistry WebBook. 4-Methylheptane-3,5-dione. National Institute of Standards and Technology.[1]

-

Bandeira, P. T., Fávaro, C. F., Francke, W., Bergmann, J., & Zarbin, P. H. G. (2021). Aggregation Pheromones of Weevils (Coleoptera: Curculionidae): Advances in the Identification and Potential Uses in Semiochemical-Based Pest Management Strategies.[2] Journal of Chemical Ecology, 47, 981–1004.

Sources

- 1. 4-Methylheptane-3,5-dione [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of a synthetic analogue for the Sitophilus weevil aggregation pheromone and study on its hygienic and toxicological indexes | Acta agriculturae Slovenica [journals.uni-lj.si]

- 5. Male-produced aggregation pheromone of the maize weevil,Sitophilus zeamais, and interspecific attraction between threeSitophilus species - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Structural Dynamics and Synthetic Utility of 4-Methylheptane-3,5-dione

Abstract

This technical guide profiles 4-methylheptane-3,5-dione (CAS 1187-04-8), a lipophilic

Physicochemical Identity

4-Methylheptane-3,5-dione represents a structural evolution of the dipropionylmethane scaffold. The introduction of the methyl group at the C4 position (the "active methylene" site) significantly alters its steric profile and lipophilicity compared to its parent compound, 3,5-heptanedione.

Core Molecular Data

| Parameter | Specification |

| IUPAC Name | 4-Methylheptane-3,5-dione |

| CAS Registry Number | 1187-04-8 |

| Molecular Formula | |

| Molecular Weight | 142.20 g/mol |

| Monoisotopic Mass | 142.099 g/mol |

| Density | |

| Boiling Point | |

| LogP | ~1.58 (Lipophilic) |

| Physical State | Colorless to pale yellow liquid |

Structural Dynamics: The Keto-Enol Equilibrium

In the context of drug development and ligand design, the static structure of 4-methylheptane-3,5-dione is misleading. Like all

Why This Matters:

-

Chelation: Only the cis-enol form can effectively chelate metal ions (e.g., Lanthanides, transition metals), forming a six-membered coordination ring.

-

Reactivity: The C4 position is nucleophilic. The "Methyl Effect" (steric bulk at C4) shifts the equilibrium compared to unsubstituted

-diketones, often favoring the diketo form in polar solvents due to steric clash in the planar enol configuration.

Pathway Visualization: Tautomeric Interchange

The following diagram illustrates the proton transfer mechanism that stabilizes the enol form via intramolecular hydrogen bonding.[1]

Figure 1: The keto-enol tautomerism of 4-methylheptane-3,5-dione.[2] The enol form is stabilized by a 6-membered intramolecular hydrogen bond ring.

Synthetic Architecture

The synthesis of 4-methylheptane-3,5-dione is a classic application of active methylene alkylation . The proton at C4 (between the two carbonyls) is acidic (

Validated Protocol: C-Alkylation of 3,5-Heptanedione

Reagents:

-

Substrate: 3,5-Heptanedione (Dipropionylmethane)

-

Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate

-

Base: Potassium Carbonate (

) or Sodium Ethoxide ( -

Solvent: Acetone or DMF (Polar aprotic solvents favor C-alkylation over O-alkylation)

Step-by-Step Methodology:

-

Activation: Dissolve 3,5-heptanedione (1.0 eq) in anhydrous acetone. Add anhydrous

(1.2 eq). Stir at room temperature for 30 minutes to generate the enolate anion. -

Alkylation: Add Methyl Iodide (1.1 eq) dropwise to the suspension. The reaction is exothermic; cooling may be required.

-

Reflux: Heat the mixture to reflux (approx. 56°C) for 4-6 hours to ensure completion. Monitor via TLC or GC-MS.

-

Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Distill the residue under vacuum to isolate 4-methylheptane-3,5-dione.

Workflow Visualization: Synthesis Pathway

Figure 2: Synthetic route via base-catalyzed C-alkylation of the active methylene group.

Applications in Drug Discovery

In pharmaceutical research, 4-methylheptane-3,5-dione serves as a versatile linchpin fragment .

Pyrazole Synthesis (COX-2 Inhibitor Scaffolds)

Reaction with hydrazines yields 3,5-diethyl-4-methylpyrazoles.

-

Mechanism: Condensation of the hydrazine nitrogens with the carbonyl carbons of the dione.

-

Relevance: Pyrazoles are the pharmacophore for NSAIDs like Celecoxib. The 4-methyl group introduces specific steric constraints that can improve selectivity for COX-2 over COX-1 enzymes.

The "Magic Methyl" Effect

In medicinal chemistry, the addition of a methyl group (as seen in transforming 3,5-heptanedione to the 4-methyl variant) can profoundly impact bioactivity:

-

Conformational Lock: The methyl group restricts the rotation of the propyl chains, potentially locking the molecule into a bioactive conformation.

-

Metabolic Stability: Substitution at the C4 position blocks metabolic oxidation at that site, potentially extending the half-life of drugs derived from this scaffold.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3013982, 4-Methylheptane-3,5-dione. Retrieved from [Link]

-

ChemSrc (2025). 4-methylheptane-3,5-dione: Physicochemical Properties and CAS Data. Retrieved from [Link]

-

Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews.[3] (Contextual grounding for the "Magic Methyl" effect described in Section 4).

Sources

Technical Whitepaper: Stability, Reactivity, and Applications of 4-Methylheptane-3,5-dione

Executive Summary

4-Methylheptane-3,5-dione (CAS: 1187-04-8) is a specialized

This guide provides a rigorous technical analysis of the molecule's stability profile, reactivity patterns, and synthetic utility. It is designed for researchers utilizing this compound in coordination chemistry, pheromone synthesis, or as a nucleophilic building block in heterocycle formation.

Molecular Architecture & Tautomeric Equilibrium

The reactivity of 4-methylheptane-3,5-dione is governed by its keto-enol tautomerism. The molecule exists in a dynamic equilibrium between the diketo form and the cis-enol form.

The Steric-Electronic Conflict

In unsubstituted

-

Inductive Effect (+I): The methyl group donates electron density to the C4 carbon, slightly destabilizing the carbanion character of the enolate intermediate and raising the

relative to acetylacetone. -

Steric Strain: The C4-methyl group creates steric repulsion with the ethyl groups at C3 and C5 when the molecule adopts the planar geometry required for the intramolecular hydrogen bond. This shifts the equilibrium slightly toward the diketo form compared to non-alkylated analogs.

Visualization of Tautomeric Pathways

The following diagram illustrates the proton transfer mechanism and the resulting chelation-ready enol structure.

Figure 1: Tautomeric shift from the diketo form to the reactive cis-enol form, leading to metal chelation.

Stability Profile

Understanding the stability boundaries is critical for storage and experimental reproducibility.

Thermal Stability

-

Boiling Point: ~197.4°C (760 mmHg).[1]

-

Assessment: The molecule exhibits high thermal stability, allowing it to be distilled or used in high-temperature condensation reactions without decomposition. However, prolonged heating above 200°C can induce retro-Claisen cleavage.

Chemical Stability

| Parameter | Status | Mechanistic Insight |

| Hydrolysis | Sensitive (Base) | Strong aqueous bases (NaOH, KOH) at high temperatures can attack the carbonyl carbons, leading to cleavage into propionate and 2-pentanone derivatives (Retro-Claisen). |

| Oxidation | Moderate | The C4-H bond is susceptible to oxidative cleavage by strong oxidizers (e.g., KMnO4, CrO3), converting the diketone into carboxylic acids. |

| Light Sensitivity | Low | Generally stable under ambient light, but UV exposure can catalyze slow photo-enolization or radical formation. |

Storage Protocol

-

Atmosphere: Store under Nitrogen or Argon to prevent slow oxidation of the enol form.

-

Container: Glass or PTFE-lined containers. Avoid mild steel, which can trace-catalyze metal complexation (turning the liquid slightly red/orange).

Reactivity & Synthetic Utility[1][2]

Coordination Chemistry (Chelation)

The primary application of 4-methylheptane-3,5-dione is as a bidentate ligand (

-

Advantage: The ethyl and methyl substituents increase the lipophilicity of the resulting metal complex compared to acetylacetone (acac) complexes, making them more soluble in non-polar organic solvents (toluene, hexane).

C-Alkylation vs. O-Alkylation

Upon deprotonation, the negative charge is delocalized between the central carbon (C4) and the oxygen atoms.

-

C-Alkylation: Favored by soft electrophiles (e.g., Alkyl Iodides) in protic or polar aprotic solvents.

-

O-Alkylation: Favored by hard electrophiles (e.g., Silyl chlorides, Acyl chlorides) or when using large counter-ions (e.g., Crown ethers) that leave the oxygen atoms exposed.

Experimental Protocol: Synthesis via Alkylation

Objective: Synthesis of 4-Methylheptane-3,5-dione from 3,5-Heptanedione.

Rationale: Direct alkylation of the pre-formed

Reagents & Equipment

-

Substrate: 3,5-Heptanedione (1.0 eq)

-

Electrophile: Methyl Iodide (MeI) (1.1 eq)

-

Base: Potassium Carbonate (

) (1.2 eq) - Chosen for mild deprotonation to minimize multiple alkylations. -

Solvent: Acetone (Anhydrous)

-

Validation: GC-MS or

H-NMR.

Step-by-Step Methodology

-

Activation: In a round-bottom flask equipped with a reflux condenser and drying tube, suspend anhydrous

in acetone. Add 3,5-heptanedione dropwise. Stir at room temperature for 30 minutes. Observation: The suspension may turn slightly yellow as the enolate forms. -

Alkylation: Add Methyl Iodide dropwise over 15 minutes. The reaction is exothermic; ensure controlled addition.

-

Reflux: Heat the mixture to mild reflux (50°C) for 4–6 hours.

-

Checkpoint: Monitor via TLC (Silica, Hexane:EtOAc 9:1). The starting material spot (

) should disappear, replaced by a slightly less polar product.

-

-

Workup: Cool to room temperature. Filter off the inorganic salts (

, unreacted -

Isolation: Concentrate the filtrate under reduced pressure (Rotavap).

-

Purification: Distill the residue under vacuum. 4-Methylheptane-3,5-dione typically distills as a clear oil.

Self-Validating Analytical Check

-

H-NMR (CDCl

-

Look for the disappearance of the C4-CH

singlet (approx 3.6 ppm) of the starting material. -

Confirm: Appearance of a quartet (approx 3.8 ppm, 1H) for the C4-H and a doublet (approx 1.3 ppm, 3H) for the new C4-CH

group.

-

Synthesis Workflow Diagram

The following Graphviz diagram outlines the logical flow of the synthesis and purification process.

Figure 2: Step-by-step synthetic workflow for the methylation of 3,5-heptanedione.

References

-

PubChem. (2025).[2] 4-Methylheptane-3,5-dione Compound Summary. National Library of Medicine. [Link]

-

NIST Chemistry WebBook. (2024). 4-Methylheptane-3,5-dione Thermochemical Data. National Institute of Standards and Technology. [Link]

-

Chemistry LibreTexts. (2023). Keto-Enol Tautomerism and Alpha-Substitution. [Link][3]

-

ResearchGate. (2020). Keto–enol and enol–enol tautomerism in substituted

-diketones. [Link]

Sources

An In-depth Technical Guide to 4-Methylheptane-3,5-dione: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylheptane-3,5-dione, a β-diketone with the chemical formula C₈H₁₄O₂, is a molecule of significant interest in the fields of chemical synthesis and semiochemical research.[1][2] As a functionalized heptane derivative, it serves as a versatile synthetic intermediate for the creation of more complex molecules, including heterocyclic compounds of medicinal importance.[3] Notably, this diketone is also a naturally occurring compound, identified as a male-specific volatile in the lucerne weevil (Sitona discoideus), suggesting its role in insect chemical communication.[4] This guide provides a comprehensive overview of 4-methylheptane-3,5-dione, detailing its synthesis, spectroscopic characterization, the crucial phenomenon of keto-enol tautomerism, and its known and potential applications.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of 4-methylheptane-3,5-dione is essential for its application in research and development. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | [1][2] |

| Molecular Weight | 142.20 g/mol | [1][5] |

| CAS Number | 1187-04-8 | [2] |

| Appearance | Colorless oil (presumed) | |

| Boiling Point | 197.4 °C at 760 mmHg | [6] |

| Density | 0.916 g/cm³ | [6] |

| Flash Point | 69.6 °C | [6] |

| LogP | 1.581 | [7] |

| Refractive Index | 1.418 | [6] |

Synthesis of 4-Methylheptane-3,5-dione

The primary synthetic route to 4-methylheptane-3,5-dione involves a two-step process: a Claisen condensation to form the parent β-diketone, 3,5-heptanedione, followed by a selective α-alkylation.

Step 1: Synthesis of 3,5-Heptanedione (Dipropionylmethane)

The precursor, 3,5-heptanedione, is synthesized via a Claisen condensation reaction between ethyl propionate and 3-pentanone. The following protocol is adapted from a patented method.[8]

Experimental Protocol:

-

To a suitable reaction vessel equipped with a stirrer and a dropping funnel, add ethyl propionate and solid sodium methoxide.

-

Heat the mixture to 70 °C with vigorous stirring.

-

Slowly add 3-pentanone to the reaction mixture over a period of 5 hours.

-

Continue stirring at 70 °C for an additional 5 hours.

-

Cool the reaction mixture to room temperature and quench by the dropwise addition of water.

-

Neutralize the mixture to pH 7.0 with dilute hydrochloric acid.

-

Separate the organic layer and recover the unreacted ethyl propionate.

-

The crude 3,5-heptanedione can be purified by distillation under reduced pressure.

Causality of Experimental Choices:

-

Sodium methoxide acts as a strong base required to deprotonate the α-carbon of 3-pentanone, forming the nucleophilic enolate.

-

The slow addition of 3-pentanone helps to control the reaction temperature and minimize side reactions.

-

The extended reaction time ensures the completion of the condensation.

-

Acidic workup is necessary to neutralize the reaction mixture and protonate the resulting β-diketonate salt.

Caption: Synthesis of 3,5-Heptanedione via Claisen Condensation.

Step 2: α-Alkylation of 3,5-Heptanedione

The methylation of the α-carbon of 3,5-heptanedione yields 4-methylheptane-3,5-dione. This is a standard alkylation of an enolate. The following is a proposed experimental protocol based on analogous reactions.[9]

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 3,5-heptanedione in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add one equivalent of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to the solution.

-

Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Add one equivalent of methyl iodide dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

Inert atmosphere and anhydrous conditions are crucial as the enolate intermediate is highly reactive towards water and oxygen.

-

LDA is used as a strong, sterically hindered base to ensure rapid and complete deprotonation of the β-diketone without competing nucleophilic attack on the carbonyl groups.

-

Low temperature (-78 °C) is maintained during enolate formation and the initial stages of alkylation to prevent side reactions.

-

Methyl iodide is a reactive electrophile for the SN2 reaction with the enolate nucleophile.

Caption: α-Alkylation of 3,5-Heptanedione to yield 4-Methylheptane-3,5-dione.

Spectroscopic Characterization

The structural elucidation of 4-methylheptane-3,5-dione relies on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of a β-diketone is distinctive due to the presence of both keto and enol tautomers.[10]

-

Keto form: A strong absorption band is expected in the region of 1700-1725 cm⁻¹ , corresponding to the C=O stretching vibration of the saturated ketone.[11]

-

Enol form: The intramolecular hydrogen bonding in the enol form weakens the C=O bond, shifting its stretching frequency to a lower wavenumber, typically in the range of 1580-1640 cm⁻¹ .[10] A broad O-H stretching band may also be observed in the region of 2500-3200 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing 4-methylheptane-3,5-dione and for studying its keto-enol tautomerism. While a publicly available, fully assigned spectrum is not readily accessible, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.

¹H NMR:

-

Keto form: A quartet for the methine proton (CH) α to the two carbonyls, a doublet for the adjacent methyl group (CH₃), and overlapping multiplets for the two ethyl groups (CH₂CH₃).

-

Enol form: A characteristic downfield signal for the enolic hydroxyl proton (OH), often broad, and distinct signals for the vinylic proton and the different alkyl groups in the enol structure. The disappearance of the methine proton signal and the appearance of a vinylic proton signal are key indicators of the enol tautomer.

¹³C NMR:

-

Keto form: Two distinct signals for the carbonyl carbons are expected in the downfield region (>200 ppm). Signals for the methine carbon, the α-methyl carbon, and the carbons of the ethyl groups will also be present.

-

Enol form: The carbonyl carbon signals will be shifted, and signals for the vinylic carbons (C=C) will appear in the olefinic region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for 4-methylheptane-3,5-dione would be observed at m/z = 142. Common fragmentation patterns for ketones would be expected, such as α-cleavage.[1]

Keto-Enol Tautomerism

A salient feature of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers.[10] This equilibrium is dynamic and its position is influenced by factors such as solvent polarity and temperature.

The enol form is stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring, and by conjugation of the double bond with the remaining carbonyl group.[12] In nonpolar solvents, the enol form is generally favored as the intramolecular hydrogen bond is more stable in the absence of competing interactions with the solvent. Conversely, polar solvents can stabilize the more polar keto form and can disrupt the intramolecular hydrogen bond of the enol form, thus shifting the equilibrium towards the keto tautomer.

Caption: Keto-enol tautomerism in 4-Methylheptane-3,5-dione.

The ratio of the keto and enol forms can be quantified using ¹H NMR spectroscopy by integrating the signals corresponding to unique protons in each tautomer, such as the methine proton in the keto form and the enolic proton in the enol form.

Applications and Biological Significance

Synthetic Intermediate

β-Diketones are valuable intermediates in organic synthesis, particularly for the construction of heterocyclic systems like pyrazoles and isoxazoles, which are common scaffolds in pharmaceuticals.[3] The two electrophilic carbonyl carbons and the nucleophilic α-carbon provide multiple reaction sites for a variety of chemical transformations.

Pheromone Chemistry

4-Methylheptane-3,5-dione is a precursor to the insect pheromone sitophilure (5-hydroxy-4-methylheptan-3-one).[13][14] Sitophilure is an aggregation pheromone for several species of weevils, which are significant pests of stored grains. The synthesis of sitophilure often involves the reduction of the corresponding diketone.

Furthermore, 4-methylheptane-3,5-dione has been identified as a male-specific compound in the lucerne weevil (Sitona discoideus), and electrophysiological studies have shown that the antennae of both male and female weevils have specialized olfactory receptor neurons for its detection.[4] This strongly suggests a role for the diketone itself in the chemical ecology of this species, potentially as a component of its pheromone blend.

Potential Biological Activities

While specific studies on the biological activity of 4-methylheptane-3,5-dione are limited, the β-diketone moiety is present in numerous biologically active natural and synthetic compounds.[15] These compounds exhibit a wide range of activities, including antimicrobial, anti-inflammatory, and antitumor effects.[16] The ability of β-diketones to chelate metal ions is also a key aspect of their biological function and potential therapeutic applications.[17] Further research is warranted to explore the pharmacological potential of 4-methylheptane-3,5-dione and its derivatives.

Conclusion

4-Methylheptane-3,5-dione is a multifaceted molecule with established roles in pheromone chemistry and significant potential as a synthetic building block. Its synthesis is achievable through well-established organic reactions, and its structural features, particularly the keto-enol tautomerism, are of fundamental chemical interest. For researchers in drug development, the β-diketone scaffold represents a promising starting point for the design of novel therapeutic agents. Further exploration of its own biological activities and its utility in the synthesis of complex target molecules is a promising avenue for future research.

References

-

ResearchGate. (n.d.). 4-Methyl-3,5-heptanedione ('diketone') and its enol form, and the four stereoisomers of sitophilure, 5-hydroxy-4-methylheptan-3-one, pheromone components in the Sithophilus and Sitona genera. [Image]. Retrieved from [Link]

- Google Patents. (2012). Preparation technique of 3,5-heptanedione. CN102351673A.

-

PubChem. (n.d.). 4-Methylheptane-3,5-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025). 4-methylheptane-3,5-dione | CAS#:1187-04-8. Retrieved from [Link]

- Google Patents. (2010). Synthetic method of Beta-diketone metal salt. CN101565364B.

-

NIST. (n.d.). 4-Methylheptane-3,5-dione. NIST Chemistry WebBook. Retrieved from [Link]

- International Journal of Pharmaceutical Research and Allied Sciences. (2012).

-

Cheméo. (n.d.). Chemical Properties of 4-Methylheptane-3,5-dione (CAS 1187-04-8). Retrieved from [Link]

- Google Patents. (2016). Synthesis method of 2,2,6,6-tetramethyl-3,5-heptadione. CN106397164A.

- Hansen, P. E., & Spirtovic-Sestic, S. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7069.

-

MDPI. (n.d.). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylheptane-3,5-dione. National Center for Biotechnology Information. Retrieved from [Link]

- Chemistry LibreTexts. (2020). 23.

- Chemistry Steps. (n.d.). Ketone infrared spectra.

- ResearchGate. (2003). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity.

- Garcı́a-Álvarez, R., & Dı́ez, D. (2020). Recent Developments in the Synthesis of β-Diketones. Molecules, 25(23), 5536.

- Morales, S., et al. (2020). Recent Developments in the Synthesis of β-Diketones. Molecules, 25(23), 5536.

- Campbell, R. D., & Gilow, H. M. (1960). β-Diketones. II. Ultraviolet and Infrared Spectra of Some 2-Aroylcyclohexanones. Journal of the American Chemical Society, 82(9), 2389–2393.

-

ResearchGate. (n.d.). Some linear and cyclic β-diketones possessing different biological activity. [Image]. Retrieved from [Link]

- Gualtieri, F., et al. (2019). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Molecules, 24(15), 2794.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones.

- ResearchGate. (2012). Identification and electrophysiological studies of (4S,5S)-5-hydroxy-4-methyl-3-heptanone and 4-methyl-3,5-heptanedione in male lucerne weevils.

- Hansen, P. E., & Spirtovic-Sestic, S. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7069.

- Doc Brown's Chemistry. (n.d.).

- ChemicalBook. (n.d.). Heptane(142-82-5) 13C NMR spectrum.

- ChemicalBook. (n.d.). 4-METHYLHEPTANE(589-53-7) 1H NMR spectrum.

-

PubChem. (n.d.). Sitophilure. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. CN103910614A - Method for preparing alpha, beta unsaturated methyl ketone - Google Patents [patents.google.com]

- 2. 4-Methylheptane-3,5-dione [webbook.nist.gov]

- 3. ijpras.com [ijpras.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Methylheptane-3,5-dione | C8H14O2 | CID 3013982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-methylheptane-3,5-dione | CAS#:1187-04-8 | Chemsrc [chemsrc.com]

- 7. 4-Methylheptane-3,5-dione (CAS 1187-04-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. CN102351673A - Preparation technique of 3,5-heptanedione - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 13. researchgate.net [researchgate.net]

- 14. Sitophilure | C8H16O2 | CID 155663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

Application Note: Precision Monitoring of Sitona spp. using 4-Methylheptane-3,5-dione

[1][2][3][4][5][6]

Executive Summary & Chemical Distinction

4-Methylheptane-3,5-dione is a potent, male-produced aggregation pheromone utilized primarily for the monitoring of the Pea Leaf Weevil (Sitona lineatus) and the Lucerne Weevil (Sitona discoideus) .

Critical Chemical Distinction:

Researchers often confuse this molecule with "Sitophilure" ((4S,5R)-5-hydroxy-4-methyl-3-heptanone), the pheromone for the Rice Weevil (Sitophilus oryzae). While structurally related (both are methyl-branched heptanones/diones), 4-Methylheptane-3,5-dione is chemically distinct. It is a

Mechanism of Action

The molecule acts as an aggregation pheromone , attracting both male and female weevils.[1][2] It signals suitable overwintering or feeding sites, often triggering mass convergence in legume crops (peas, faba beans, alfalfa) during spring emergence and post-harvest migration.

Chemical Profile & Lure Formulation

Physicochemical Properties[9]

-

Molecular Formula:

[4] -

Tautomerism: As a

-diketone, this molecule exists in equilibrium between its keto and enol forms. The enol form is stabilized by an intramolecular hydrogen bond, which significantly influences its volatility and stability in field conditions.

Formulation Protocol

To achieve the field-proven release rate of 0.1 mg/day , the active ingredient (AI) must be loaded onto a specific matrix.

Materials:

-

Active Ingredient: 4-Methylheptane-3,5-dione (>95% purity).

-

Solvent: Hexane (HPLC Grade).

-

Dispenser: Gray Halo-Butyl Rubber Septa (standard 11mm or 20mm). Note: Red rubber septa often degrade faster due to antioxidant interference.

Step-by-Step Loading:

-

Stock Solution: Dissolve 100 mg of 4-Methylheptane-3,5-dione in 10 mL of Hexane (Concentration: 10 mg/mL).

-

Impregnation: Pipette 1000

L (1 mL) of the stock solution into the cup of the rubber septum. -

Absorption: Allow the solvent to evaporate in a fume hood at room temperature (20-25°C) for 4 hours. Do not apply heat, as the dione is volatile.

-

Storage: Store loaded septa in foil-lined bags at -20°C. Shelf life is 12 months frozen.

| Parameter | Specification | Note |

| Lure Load | 10 mg AI / septum | Optimized for 6-week field life |

| Release Rate | ~0.1 mg / day | Zero-order kinetics (approximate) |

| Field Life | 4 - 6 weeks | Replace after 6 weeks or heavy rain |

Trap Design & Deployment Strategy

Field trials have statistically validated that Pitfall Traps significantly outperform Delta or Sticky traps for Sitona species. Weevils are ground-active and respond poorly to elevated flight traps.

Validated Trap Architecture

-

Type: Modified Pitfall or Ramp Trap.

-

Construction:

-

Use a container (e.g., Solo cup) buried flush with the soil surface.

-

Crucial Modification: Add a "ramp" or ensure the soil lip is perfectly flush. Sitona weevils will not climb a vertical plastic lip.

-

Killing Agent: Fill the bottom 2-3 cm with propylene glycol (antifreeze) or soapy water. Glycol is preferred for DNA preservation and reduced evaporation.

-

Field Deployment Protocol

Objective: Early detection of overwintering adults migrating into legume fields (Spring) or exiting to overwintering sites (Fall).

Workflow Diagram (DOT Visualization):

Caption: Operational workflow for Sitona lineatus monitoring using 4-Methylheptane-3,5-dione baited pitfall traps.

Spatial Arrangement

-

Location: Traps should be placed along the field margins, particularly the Southern border . Research indicates Sitona adults often migrate from southern overwintering sites, leading to higher initial captures in these zones.

-

Spacing: Place traps 25 meters apart .

-

Replication: Minimum of 3 traps per field to account for micro-environmental variance.

Data Interpretation & Troubleshooting

Synergistic Effects (Advanced Application)

While 4-Methylheptane-3,5-dione is attractive on its own, its efficacy can be enhanced by host plant volatiles.

-

Synergist: (Z)-3-Hexen-1-ol or broad bean volatiles.

-

Observation: Co-deploying the pheromone with host volatiles can increase trap catch by 2-3x, though the pheromone alone is sufficient for threshold determination in commercial scouting.

Troubleshooting Common Issues

| Issue | Probable Cause | Corrective Action |

| Zero Catch (High Activity) | Trap Lip Height | Ensure trap rim is flush or slightly below soil surface. Build a soil ramp. |

| Rapid Lure Depletion | High Temp / Direct Sun | Use a shade cover (small plastic roof) over the pitfall trap. |

| By-catch (Ground Beetles) | Non-Specific Pitfall | Use a coarse mesh screen (5mm) over the opening to exclude larger predators while admitting weevils. |

| Lure Oxidation | Poor Storage | Ensure lures are stored at -20°C. Check for "rancid" smell (oxidized rubber). |

References

-

Blight, M. M., et al. (1984). "Isolation and identification of the aggregation pheromone of Sitona lineatus." Journal of Chemical Ecology.

-

Vankosky, M. A., et al. (2011). "Pheromone-Trap Monitoring System for Pea Leaf Weevil, Sitona lineatus: Effects of Trap Type, Lure Type and Trap Placement within Fields." Insects, MDPI.

-

Landon, F., et al. (1997). "Insecticide treatment and monitoring of Sitona lineatus in field peas." Crop Protection.

-

PubChem. (2023). "4-Methylheptane-3,5-dione Compound Summary." National Library of Medicine.

-

Smart, L. E., et al. (1994). "Semiochemical-based monitoring of Sitona spp." Biocontrol Science and Technology.

Sources

- 1. mdpi.com [mdpi.com]

- 2. (R (*),S (*))-5-hydroxy-4-methyl-3-heptanone male-produced aggregation pheromone ofSitophilus oryzae (L.) andS. zeamais motsch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Methylheptane-3,5-dione [webbook.nist.gov]

- 4. 4-Methylheptane-3,5-dione [webbook.nist.gov]

- 5. 4-Methylheptane-3,5-dione | C8H14O2 | CID 3013982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

Technical Application Note: Optimization and Validation of 4-Methylheptane-3,5-dione Lures for Sitona Monitoring

Executive Summary

This application note details the technical protocols for the formulation, field deployment, and validation of 4-methylheptane-3,5-dione , the male-produced aggregation pheromone of the Pea Leaf Weevil (Sitona lineatus). Unlike sex pheromones which attract only one sex, this diketone compound induces aggregation behavior in both males and females, particularly during the spring emergence (reproductive phase) and fall migration.

This guide is designed for agrochemical researchers and field scientists. It emphasizes the critical shift from aerial traps (Delta) to ground-based capture systems (Pitfall/Ramp) and addresses the non-linear dose-response characteristics unique to this semiochemical.

Chemical & Biological Mechanism

The Active Ingredient

The core attractant is 4-methylheptane-3,5-dione .[1][2][3]

-

Chemical Class: Diketone.

-

Tautomerism: The molecule exists in equilibrium between its diketone and enol forms. Stability in formulation is dictated by maintaining this equilibrium to prevent degradation before release.

-

Mechanism of Action: Aggregation.[2][3][4][5][6] It signals a suitable host location or mating site, drawing weevils from overwintering habitats (e.g., alfalfa, shelterbelts) into pulse crops (peas, faba beans).

Synergistic Interactions

While the pheromone is highly attractive on its own during the spring reproductive window, efficacy can be modulated by host plant volatiles (HPVs).

-

Spring: Pheromone alone is sufficient for high-sensitivity monitoring.

-

Fall: Weevils are reproductively immature.[2] Responsiveness to the pheromone persists but is significantly enhanced when combined with HPVs such as (Z)-3-hexen-1-ol or linalool (Evenden et al., 2016).

Lure Formulation & Quality Control

To ensure consistent field data, lures must be prepared with precise loading techniques.

Protocol A: Septa Loading

Objective: Create controlled-release dispensers using gray halobutyl rubber septa.

-

Solvent Selection: Use Hexane (HPLC grade) as the carrier solvent.

-

Dose Calculation: Standard field load is 5 mg to 10 mg per septum.

-

Note: Field trials indicate a "threshold effect" rather than a linear dose-response. Loads >10 mg do not significantly increase capture rates but extend field life (Vankosky et al., 2011).

-

-

Impregnation:

-

Dissolve 4-methylheptane-3,5-dione in hexane.

-

Pipette solution into the cup of the rubber septum.

-

Allow solvent to evaporate in a fume hood at room temperature (20°C) for 4 hours.

-

-

Storage:

-

Seal immediately in foil-lined, heat-sealed sachets to prevent oxidation.

-

Store at -20°C for long-term (>6 months) or 4°C for short-term (<1 month).

-

Field Trial Design & Deployment

The most common failure mode in Sitona trials is improper trap selection. S. lineatus flies during migration but primarily walks once established in the crop. Aerial traps (e.g., Delta traps) consistently underperform compared to ground-based traps.

Trap Selection Logic

Figure 1: Decision matrix for selecting the optimal trap architecture. Ground-based interception is critical for Sitona spp.

Protocol B: Field Layout (RCBD)

Objective: Validate lure efficacy while controlling for environmental gradients.

-

Design: Randomized Complete Block Design (RCBD).

-

Replication: Minimum 4 blocks per field; 3-5 replicates per treatment within blocks.

-

Spacing (Critical):

-

Inter-trap spacing: Minimum 20–25 meters . Sitona pheromones have a "spillover" effect; placing traps too close results in interference, where weevils are attracted to the general area but not the specific trap.

-

Field Edge: Place blocks at least 10 meters from the field margin to avoid edge effects, unless monitoring specifically for immigration.

-

-

treatments:

-

T1: Solvent Control (Hexane only).

-

T2: Pheromone (5 mg).

-

T3: Pheromone (5 mg) + Host Volatile (optional, for fall trials).

-

Installation Steps (Pitfall Trap)

-

Excavation: Dig a hole using a golf-hole cutter or trowel.

-

Placement: Insert the cup (e.g., 16 oz plastic cup) so the lip is flush with the soil surface.

-

Tip: If the lip is raised even 2mm, weevils will walk around it.

-

-

Preservative: Fill the cup with 2-3 cm of propylene glycol (animal-safe antifreeze) or soapy water to kill and preserve captured weevils.

-

Lure Suspension: Suspend the pheromone septum from the trap cover or a wire arch, positioning it 1-2 cm below the trap opening (inside the cup) to protect it from direct sun while creating a plume.

Data Analysis & Interpretation

Handling Zero-Inflated Data

Pheromone data is often non-normal. Use Generalized Linear Mixed Models (GLMM) rather than standard ANOVA.

-

Distribution: Negative Binomial or Poisson.

-

Fixed Effects: Treatment (Lure type).[3]

-

Random Effects: Block, Site, Date.

Expected Efficacy Data

The following table summarizes expected capture rates based on historical validation (Vankosky et al., 2011; Smart et al., 1994).

| Trap Type | Lure Formulation | Season | Mean Capture/Trap/Week | Efficacy Rating |

| Pitfall | 5mg Pheromone | Spring | 15 - 60 | High |

| Ramp | 5mg Pheromone | Spring | 12 - 55 | High |

| Delta | 5mg Pheromone | Spring | < 5 | Low (Fail) |

| Pitfall | Unbaited (Control) | Spring | < 1 | - |

| Pitfall | 5mg Pheromone | Fall | 5 - 20 | Moderate |

| Pitfall | Pheromone + Linalool | Fall | 20 - 45 | High |

Workflow Visualization

Figure 2: End-to-end workflow for pheromone validation trials.

References

-

Blight, M. M., et al. (1984). "An aggregation pheromone of Sitona lineatus."[1][2][5][7] Naturwissenschaften.[5][7]

-

Vankosky, M. A., et al. (2011). "Pheromone-Trap Monitoring System for Pea Leaf Weevil, Sitona lineatus: Effects of Trap Type, Lure Type and Trap Placement within Fields." Insects.

-

Evenden, M. L., et al. (2016). "Potential for semiochemical-based monitoring of the pea leaf weevil on field pea in the Canadian prairie provinces."[7] The Canadian Entomologist.

-

Smart, L. E., et al. (1994). "Monitoring the pea and bean weevil, Sitona lineatus, with pheromone traps." Brighton Crop Protection Conference.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Male-produced aggregation pheromone in pea and bean weevil,Sitona lineatus (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and Synthesis of a Male-Produced Pheromone for the Neotropical Root Weevil Diaprepes abbreviatus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Optimization of 4-Methylheptane-3,5-dione Synthesis

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Troubleshooting for 4-Methylheptane-3,5-dione Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering yield bottlenecks in the synthesis of 4-methylheptane-3,5-dione (Structure:

Low yields in this synthesis typically stem from three failure points:

-

Claisen Equilibrium Stalling: Incomplete condensation of 3-pentanone and ethyl propionate due to moisture or improper base stoichiometry.

-

Regioselectivity (O- vs. C-Alkylation): During the methylation step, kinetic control often favors the unwanted enol ether (O-alkylation) rather than the desired C4-methylated diketone.

-

Purification Loss: Standard distillation fails to separate the product from unreacted ketones efficiently, leading to thermal degradation.

This guide replaces standard textbook protocols with industrial-grade corrective measures designed for high-purity isolation.

Module 1: The Backbone Synthesis (3,5-Heptanedione)

The Objective: Construct the

Workflow Diagram

Figure 1: Critical pathway for the formation of the 3,5-heptanedione skeleton.

Troubleshooting Guide: Claisen Condensation

| Symptom | Diagnosis | Corrective Action |

| Reaction solidifies/stalls | Solvent Starvation. The sodium enolate of 3,5-heptanedione is voluminous and precipitates, coating the unreacted NaH. | Increase THF volume to 15 mL per gram of substrate. Use overhead stirring (mechanical) rather than magnetic stirring to break up the "enolate cake." |

| Low Conversion (<40%) | Moisture Contamination. NaH is partially quenched by atmospheric moisture. | Use NaH (60% in oil) washed with dry hexane immediately before use. Ensure THF is distilled over Na/Benzophenone. |

| Self-Condensation Impurities | Incorrect Addition Order. Adding ketone to base too fast causes self-aldol condensation of 3-pentanone. | Pre-mix strategy: Add a mixture of Ester + Ketone dropwise to the refluxing suspension of NaH.[1] This ensures the ester is always present in excess relative to the enolate. |

Module 2: The Critical Methylation (The "4-Methyl" Step)

The Objective: Insert the methyl group at the C4 position without creating the O-methylated enol ether.

The Science:

-

O-Alkylation (Kinetic): Fast, favored by hard electrophiles and polar aprotic solvents (e.g., DMSO, DMF) with naked ions.

-

C-Alkylation (Thermodynamic): Slower, favored by soft electrophiles (Methyl Iodide) and conditions that allow equilibration.

Protocol Optimization

Q: I am getting a mixture of oil products. How do I force C-Alkylation?

A: You must manipulate the Hard/Soft Acid-Base (HSAB) parameters.

-

Electrophile Selection:

-

Avoid: Dimethyl Sulfate (Hard electrophile

O-Alkylation). -

Use:Methyl Iodide (MeI) (Soft electrophile

C-Alkylation).

-

-

Base/Solvent System:

-

Standard Fix: Use

in Acetone . While slower than NaH, the potassium enolate in acetone allows for thermodynamic equilibration. If O-alkylation occurs, the reverse reaction is possible under these conditions, eventually funneling material to the stable C-alkylated product. -

Advanced Fix: Use Phase Transfer Catalysis (PTC) .

-

System: Toluene / 50% NaOH(aq) / Tetrabutylammonium bromide (TBAB).

-

Why: The interfacial mechanism often favors C-alkylation for active methylene compounds.

-

-

Module 3: The "Secret Weapon" Purification (Copper Chelation)

The Issue: Distilling 4-methylheptane-3,5-dione is difficult because it co-distills with unreacted 3,5-heptanedione and O-alkylated byproducts.

The Solution: Copper(II) Acetate Complexation.

The Copper Purification Protocol

-

Complexation:

-

Dissolve your crude reaction mixture in warm Methanol or Ethanol.

-

Add a saturated aqueous solution of Copper(II) Acetate (

).[2] -

Observation: A blue/green precipitate will form immediately. This is bis(4-methylheptane-3,5-dionato)copper(II).

-

-

Filtration (The Purification Step):

-

Filter the solid complex.[3]

-

Wash the solid vigorously with water (removes salts) and cold ethanol (removes organic impurities).

-

Result: You now have chemically pure product locked in a metal cage.

-

-

Release (Hydrolysis):

-

Suspend the solid copper complex in ether or dichloromethane.

-

Shake with 10% Sulfuric Acid (

) . The acid protonates the ligand, releasing the free diketone into the organic layer and sending -

Dry and evaporate the organic layer.

-

Purification Logic Diagram

Figure 2: Copper chelation loop for isolating high-purity

Summary of Optimization Parameters

| Parameter | Standard Protocol (Low Yield) | Optimized Protocol (High Yield) |

| Base (Step 1) | NaOEt / Ethanol | NaH / THF (Reflux) |

| Addition (Step 1) | Sequential | Pre-mixed dropwise addition |

| Alkylation Agent | Dimethyl Sulfate | Methyl Iodide (MeI) |

| Workup | Direct Distillation | Copper Acetate Chelation |

| Expected Yield | 35-45% | 65-75% |

References

-

Claisen Condensation Mechanism & Optimization Title: The Claisen Condensation Reaction Source:[1][4][5][6][7][8] Chemistry LibreTexts URL:[Link]

-

Purific

-Diketones via Copper Salts Title: Studies of the aromatic -

Regioselectivity in Enolate Alkylation (C vs O) Title: C- or O-Alkylation? Cation versus Radical Source: ChemistryViews / ChemistryOpen URL:[Link]

-

Synthesis of 4-Methyl-3,5-heptanedione (Pheromone Context) Title: 4-Methyl-3,5-heptanedione ('diketone') and its enol form Source:[10] ResearchGate (Entomological Studies) URL:[Link]

Sources

- 1. CN101638357A - Process for preparing 3, 5-heptadione - Google Patents [patents.google.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Technical Support Center: Chromatographic Purification of 4-Methylheptane-3,5-dione

Welcome to the technical support guide for the chromatographic purification of 4-Methylheptane-3,5-dione. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and purifying this valuable β-diketone. My goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification workflows effectively.

The purification of β-diketones like 4-Methylheptane-3,5-dione presents unique challenges, primarily due to their existence as a dynamic equilibrium of tautomers and potential for instability on certain chromatographic media.[1][2] This guide addresses these specific issues in a direct question-and-answer format.

Troubleshooting Guide

This section tackles the most common problems encountered during the chromatographic purification of 4-Methylheptane-3,5-dione.

Question 1: Why am I observing broad peaks or multiple, closely-eluting peaks on my chromatogram (TLC or column) even though I expect a single pure compound?

Answer: This is the most frequent challenge and is almost certainly due to the keto-enol tautomerism inherent to β-diketones.[3][4] 4-Methylheptane-3,5-dione exists as an equilibrium mixture of its diketo form and a more stable, conjugated enol form.[5]

-

Causality: The silica gel stationary phase is weakly acidic and has a high surface area with hydroxyl groups that can hydrogen bond. This environment can catalyze the interconversion between the keto and enol forms directly on the column. Because the two tautomers have different polarities (the enol form can form a strong internal hydrogen bond, making it less polar than the diketo form), they interact with the stationary phase differently, leading to peak broadening or separation into distinct peaks.[2][6] The equilibrium is slow on the NMR timescale but can be dynamic on the chromatographic timescale.[2]

-

Solutions:

-

Solvent System Modification: The keto-enol equilibrium is highly solvent-dependent.[6] In non-polar solvents, the internally hydrogen-bonded enol form is favored. By using a less polar mobile phase (e.g., starting with a higher percentage of hexane in an ethyl acetate/hexane system), you can often "lock" the compound primarily in its less polar enol form, resulting in a sharper, single peak.

-

Deactivation of Silica Gel: Standard silica gel can be too acidic. You can deactivate it by pre-treating it with a small amount of a base, such as triethylamine (typically 0.1-1% v/v), added to your mobile phase. This neutralizes the acidic sites, reducing on-column tautomerization.

-

Use of Alternative Stationary Phases: If the issue persists, consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica (e.g., diol).

-

Question 2: My recovery of 4-Methylheptane-3,5-dione from the column is very low. What is causing the compound loss?

Answer: Low recovery is typically due to either irreversible adsorption onto the stationary phase or on-column decomposition.

-

Causality:

-

Irreversible Adsorption: The two carbonyl groups make β-diketones excellent chelating agents. If your crude material or solvents contain trace metal impurities, the diketone can form metal complexes that bind very strongly to the silica gel, failing to elute.

-

Decomposition: As noted in the literature, some β-diketones can be unstable during column chromatography, leading to decomposition.[1] The acidic nature of silica can catalyze side reactions, especially if the purification is run slowly or at elevated temperatures.

-

-

Solutions:

-

Speed is Key: Perform flash chromatography rather than traditional gravity chromatography. Minimizing the residence time of the compound on the stationary phase reduces the opportunity for decomposition or irreversible binding.

-

EDTA Wash: Before chromatography, wash the crude organic extract with a dilute aqueous solution of EDTA (ethylenediaminetetraacetic acid). This will chelate and remove problematic metal ions.

-

Use High-Purity Materials: Ensure you are using high-purity silica gel and HPLC-grade solvents to minimize contaminants.

-

Question 3: The separation between my desired product and a closely related impurity is poor. How can I improve the resolution?

Answer: Improving resolution requires optimizing the selectivity of your chromatographic system. This is governed by the "chromatography triangle": the mobile phase, the stationary phase, and the sample chemistry.

-

Causality: Poor separation occurs when the system cannot sufficiently differentiate between the analyte and the impurity based on their polarity and interaction with the stationary phase. A common impurity in the synthesis of 4-Methylheptane-3,5-dione could be unreacted starting material (e.g., 3-pentanone or 3,5-heptanedione) or byproducts from side reactions.[7][8]

-

Solutions:

-

Optimize the Mobile Phase: This is the easiest parameter to change.

-

Adjust Polarity: Systematically vary the ratio of your polar and non-polar solvents (e.g., run a gradient from 5% to 20% ethyl acetate in hexane).

-

Change Solvent Selectivity: If adjusting polarity fails, switch one of the solvents. For example, replacing ethyl acetate with diethyl ether or dichloromethane can alter the specific hydrogen bonding and dipole-dipole interactions, potentially resolving the compounds.[9]

-

-

Decrease the Particle Size of the Stationary Phase: Using silica gel with a smaller particle size (e.g., 40-63 µm is standard for flash) increases the surface area and the number of theoretical plates, leading to sharper peaks and better resolution.

-

Optimize Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the sample load should be 1-5% of the mass of the silica gel for difficult separations.

-

Quick Troubleshooting Summary

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Broad or Multiple Peaks | Keto-enol tautomerism on silica gel. | Use a less polar solvent system; add 0.1% triethylamine to the eluent; use neutral alumina. |

| Low Product Recovery | On-column decomposition; irreversible adsorption due to metal chelation. | Use flash chromatography to reduce time; pre-wash crude material with EDTA solution. |

| Poor Separation | Sub-optimal mobile phase; column overloading. | Optimize solvent system (polarity and type); reduce sample load; use finer silica gel. |

| Compound Sticking at Baseline | Compound is too polar for the eluent; potential chelation. | Increase eluent polarity (e.g., add methanol to dichloromethane); check for metal contamination. |

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for flash column chromatography of 4-Methylheptane-3,5-dione?

For a standard purification, flash chromatography on silica gel (230-400 mesh) is the most common and effective method.[10] A good starting point for the mobile phase is a gradient of ethyl acetate in hexane. Begin with a low polarity mixture, such as 5% ethyl acetate in hexane, and gradually increase the concentration of ethyl acetate. The optimal gradient can be quickly determined by running TLC plates with several different solvent ratios (e.g., 5%, 10%, and 20% EtOAc/Hexane).

Q2: How does the keto-enol tautomerism of 4-Methylheptane-3,5-dione affect its characterization?

The presence of both tautomers is most evident in NMR spectroscopy.[2] You will observe two distinct sets of signals in the 1H and 13C NMR spectra corresponding to the keto and enol forms. The ratio of these forms will depend on the solvent used for the analysis. In contrast, techniques with a longer timescale or higher energy, like GC-MS, typically show a single peak because the enol form rapidly converts to the more volatile keto form in the hot injection port.[5][11]

Q3: What analytical techniques are best for assessing the purity of the final product?

A combination of techniques is recommended for a comprehensive assessment:

-

GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for determining purity and identifying volatile impurities.[12] The mass spectrum provides confirmation of the molecular weight (142.20 g/mol ).[13]

-

1H and 13C NMR (Nuclear Magnetic Resonance): Confirms the chemical structure and the presence of the keto-enol tautomers. It is also highly sensitive for detecting non-volatile impurities.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Useful for confirming functional groups. You should see characteristic C=O stretches for the ketone and potentially a broad O-H stretch and C=C stretch for the enol form.

Q4: What are the key physical properties of 4-Methylheptane-3,5-dione?

| Property | Value | Source |

| Molecular Formula | C8H14O2 | [13] |

| Molecular Weight | 142.20 g/mol | [13] |

| IUPAC Name | 4-methylheptane-3,5-dione | [14] |

| CAS Number | 1187-04-8 | [13] |

Experimental Protocols & Visualizations

Visualization of the Purification Workflow

The following diagram outlines a standard workflow for the purification and analysis of 4-Methylheptane-3,5-dione.

Caption: General workflow for purification and analysis.

Visualization of Keto-Enol Tautomerism

Caption: Equilibrium between keto and enol tautomers.

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

-

Prepare the Column:

-

Select an appropriately sized glass column and add a small plug of cotton or glass wool.

-

Add a thin layer of sand.

-

Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

-

Pour the slurry into the column and allow it to pack under light pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica.

-

-

Sample Loading:

-

Dissolve the crude 4-Methylheptane-3,5-dione in a minimal amount of dichloromethane or the mobile phase.

-

Alternatively, for less soluble samples, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

-

Add a thin protective layer of sand on top of the sample.

-

-

Elution:

-

Carefully add the mobile phase and begin applying pressure (flash).

-

Start with the low-polarity eluent (e.g., 5% EtOAc/Hexane) and collect fractions.

-

If the compound elutes too slowly, gradually increase the polarity of the mobile phase (e.g., move to 10% EtOAc/Hexane, then 15%). A step gradient is often sufficient.

-

-

Analysis:

-

Monitor the collected fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

-

Protocol 2: Purity Analysis by GC-MS

This method provides a baseline for assessing the purity of the final product.

-

Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC-MS Parameters:

-

GC System: Agilent 7890A or equivalent.

-

Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Injection: 1 µL, Split mode (e.g., 50:1 split ratio).

-

Inlet Temperature: 250 °C.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS System: Agilent 5975C or equivalent.

-

Ionization Mode: Electron Ionization (EI), 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Integrate the total ion chromatogram (TIC). The purity can be estimated by the peak area percentage of the main product peak. The mass spectrum should be compared against a library or known spectrum to confirm the identity of 4-Methylheptane-3,5-dione.

References

-

Lonza (2022). Rapid method development to overcome challenges of bi-specific antibody purification. European Pharmaceutical Review. Available at: [Link]

-

Riaza, B. et al. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules. Available at: [Link]

-

Enders, D. et al. (1984). (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses. Available at: [Link]

-

Al-Ayed, A. S. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative.... Molecules. Available at: [Link]

-

Park, K. C. et al. (2020). 4-Methyl-3,5-heptanedione ('diketone') and its enol form.... ResearchGate. Available at: [Link]

-

Contente, M. L. et al. (2018). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Molecules. Available at: [Link]

-

Allen, C. F. H. & VanAllan, J. (1946). 3-METHYLPENTANE-2,4-DIONE. Organic Syntheses. Available at: [Link]

-

PubChem (2024). 4-Methylheptane-3,5-dione. National Center for Biotechnology Information. Available at: [Link]

-

Cheméo (2024). Chemical Properties of 4-Methylheptane-3,5-dione. Available at: [Link]

-

Chemsrc (2024). 4-methylheptane-3,5-dione Precursor & DownStream. Available at: [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available at: [Link]

-